molecular formula C11H7Cl2NO4 B11702879 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione

1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B11702879
M. Wt: 288.08 g/mol
InChI Key: RKVYTNXYOBDNEH-UHFFFAOYSA-N
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Description

1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 2,4-dichlorophenyl carbonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents.

    2,4-Dichlorophenyl derivatives: These compounds have the 2,4-dichlorophenyl group but different core structures.

Uniqueness: 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione core and the 2,4-dichlorophenyl carbonyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H7Cl2NO4

Molecular Weight

288.08 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dichlorobenzoate

InChI

InChI=1S/C11H7Cl2NO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2

InChI Key

RKVYTNXYOBDNEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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